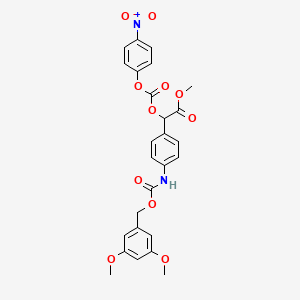

Dmba-sil-pnp

Description

BenchChem offers high-quality Dmba-sil-pnp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dmba-sil-pnp including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H24N2O11 |

|---|---|

Molecular Weight |

540.5 g/mol |

IUPAC Name |

methyl 2-[4-[(3,5-dimethoxyphenyl)methoxycarbonylamino]phenyl]-2-(4-nitrophenoxy)carbonyloxyacetate |

InChI |

InChI=1S/C26H24N2O11/c1-34-21-12-16(13-22(14-21)35-2)15-37-25(30)27-18-6-4-17(5-7-18)23(24(29)36-3)39-26(31)38-20-10-8-19(9-11-20)28(32)33/h4-14,23H,15H2,1-3H3,(H,27,30) |

InChI Key |

ZZRDZSLWFXWULS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)COC(=O)NC2=CC=C(C=C2)C(C(=O)OC)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Dmba-sil-pnp Linker: Mechanism of Action, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted therapeutics, particularly in oncology, is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality. The efficacy and safety of ADCs are critically dependent on the linker technology that connects the monoclonal antibody to the cytotoxic payload. This technical guide provides a comprehensive overview of the 3,5-dimethoxybenzyl alcohol (Dmba) self-immolative linker (sil) system, with a particular focus on the synthetic route involving a p-nitrophenyl (pnp) carbonate intermediate. This radiation-cleavable linker platform offers precise spatiotemporal control over payload release, a feature that holds immense promise for enhancing the therapeutic index of ADCs. This document details the core mechanism of action, presents quantitative performance data, outlines detailed experimental protocols for synthesis and evaluation, and provides visualizations of key pathways and workflows.

Core Concept: Radiation-Induced Payload Release

The Dmba-sil linker is a cleavable linker system designed to release its conjugated payload upon exposure to ionizing radiation, such as X-rays.[1] This mechanism provides a distinct advantage over traditional ADC linkers that rely on enzymatic or chemical triggers, which may be ubiquitously present in the body and can lead to off-target toxicities.[1] The key components of this linker system are:

-

3,5-Dimethoxybenzyl alcohol (Dmba): This moiety functions as the radiation-activated trigger. Upon interaction with hydroxyl radicals generated by X-ray irradiation, it undergoes a 1,4- or 1,6-elimination reaction.[1]

-

Self-Immolative Linker (sil): This component serves as a molecular bridge, connecting the Dmba trigger to the cytotoxic payload. The "self-immolative" nature of this linker means that once the trigger is cleaved, it spontaneously fragments to release the unmodified, active drug.[1]

-

p-Nitrophenyl (pnp) Carbonate Intermediate: In the synthesis of the drug-linker conjugate, a key step involves the activation of the benzylic alcohol of the Dmba-sil intermediate with bis(4-nitrophenyl) carbonate. This creates a highly reactive p-nitrophenyl carbonate that readily reacts with the payload, with the pnp group acting as a good leaving group.

This targeted release mechanism allows for the localized activation of the cytotoxic payload within the tumor microenvironment, especially when combined with standard-of-care radiation therapy, thereby enhancing efficacy while minimizing systemic side effects.[2]

Mechanism of Action: A Step-by-Step Cascade

The release of the cytotoxic payload from a Dmba-sil conjugated ADC is a multi-step process initiated by ionizing radiation. The entire process, from radiation exposure to payload release, is designed to be a rapid and efficient cascade.

Caption: Mechanism of radiation-induced payload release from a Dmba-sil linker.

-

Generation of Hydroxyl Radicals: X-ray irradiation of aqueous biological tissues leads to the radiolysis of water molecules, generating highly reactive oxygen species, primarily hydroxyl radicals (•OH).

-

Dmba Activation: The electron-rich 3,5-dimethoxybenzyl alcohol (Dmba) moiety of the linker reacts with these hydroxyl radicals. This reaction initiates an electronic cascade.

-

Self-Immolation and Payload Release: The activation of the Dmba trigger leads to a 1,4- or 1,6-elimination reaction. This, in turn, destabilizes the self-immolative portion of the linker, causing it to spontaneously fragment and release the active cytotoxic drug in its unmodified form.

Quantitative Analysis of Dmba-sil Linker Performance

The efficacy of the Dmba-sil linker has been quantitatively evaluated using various payloads, including the potent microtubule inhibitor monomethyl auristatin E (MMAE) and the DNA intercalator doxorubicin (DOX). The following tables summarize key quantitative data from studies on albumin and antibody-drug conjugates incorporating this linker system.

Table 1: In Vitro Cytotoxicity of Dmba-sil-Payload Conjugates

| Conjugate | Payload | Cell Line | Cytotoxicity (- 8 Gy X-ray) IC₅₀ (nM) | Cytotoxicity (+ 8 Gy X-ray) IC₅₀ (nM) | Fold Increase in Cytotoxicity | Reference |

| Alb-Dmba-sil-MMAE | MMAE | 8505c (Anaplastic Thyroid Cancer) | >10,000 | ~1.75 | >5700 | |

| mAb-Dmba-sil-MMAE | MMAE | 8505c (Anaplastic Thyroid Cancer) | >1,000 | ~0.45 | >2200 | |

| Alb-Dmba-sil-DOX | DOX | 8505c (Anaplastic Thyroid Cancer) | >10,000 | ~100 | >100 | |

| Alb-Dmba-sil-DOX | DOX | TBP (Anaplastic Thyroid Cancer) | >10,000 | ~150 | >66 | |

| Alb-Dmba-sil-DOX | DOX | MOC-2 (Oral Squamous Cell Carcinoma) | >10,000 | ~200 | >50 | |

| Alb-Dmba-sil-DOX | DOX | MC38 (Colon Adenocarcinoma) | >10,000 | ~250 | >40 |

Table 2: Radiation-Induced Payload Release from Dmba-sil Conjugates

| Conjugate | Payload | Radiation Dose (Gy) | Estimated Payload Release (%) | Conditions | Reference |

| Alb-Dmba-sil-MMAE | MMAE | 1 | ~10% | Hypoxic | |

| Alb-Dmba-sil-MMAE | MMAE | 2 | ~20% | Hypoxic | |

| Alb-Dmba-sil-MMAE | MMAE | 4 | ~40% | Hypoxic | |

| Alb-Dmba-sil-MMAE | MMAE | 8 | 52 ± 9% | Hypoxic | |

| Alb-Dmba-sil-MMAE | MMAE | 16 | 66 ± 6% | Hypoxic | |

| Alb-Dmba-sil-DOX | DOX | 8 | ~50% | Hypoxic | |

| Alb-Dmba-sil-DOX | DOX | 16 | 69 ± 8% | Hypoxic | |

| mAb-Dmba-sil-MMAE | MMAE | 8 | 48 ± 5% | Hypoxic | |

| mAb-Dmba-sil-DOX | DOX | 8 | 45 ± 7% | Hypoxic |

Synthesis and Experimental Protocols

The synthesis of a Dmba-sil-payload conjugate and its subsequent attachment to an antibody involves a multi-step process. The following sections provide a detailed overview of the synthetic workflow and key experimental protocols for evaluation.

Synthesis of Dmba-sil-Payload Conjugate

The overall synthesis of the Dmba-sil-payload construct with a maleimide anchor for antibody conjugation is performed in several steps. The use of bis(4-nitrophenyl) carbonate is a critical step for activating the linker before payload attachment.

Caption: General workflow for the synthesis of a Dmba-sil-payload conjugate.

Detailed Experimental Protocols:

-

Chloroformate Formation: 3,5-dimethoxybenzyl alcohol is reacted with triphosgene to produce the corresponding chloroformate intermediate.

-

Urea Linkage Formation: The chloroformate is then reacted directly with a pre-synthesized self-immolative aniline linker to yield the Dmba-sil intermediate.

-

Activation via pnp-Carbonate: The benzylic alcohol on the Dmba-sil intermediate is activated by reaction with bis(4-nitrophenyl) carbonate in the presence of a base such as diisopropylethylamine to generate the activated p-nitrophenyl carbonate. This is the key "pnp" step.

-

Payload Conjugation: The activated pnp-carbonate linker is then reacted with the desired cytotoxic payload (e.g., MMAE or doxorubicin) to yield the final drug-linker construct.

Antibody-Drug Conjugation

The Dmba-sil-payload construct, which includes a maleimide group, is conjugated to a monoclonal antibody through cysteine engineering or reduction of interchain disulfide bonds.

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody (e.g., an anti-EGFR antibody) are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl).

-

Conjugation Reaction: The reduced antibody with free thiol groups is then reacted with the maleimide-containing Dmba-sil-payload construct.

-

Purification: The resulting ADC is purified to remove unreacted drug-linker and other reagents, typically using size exclusion chromatography or other chromatographic techniques.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC on antigen-positive versus antigen-negative cells, both with and without radiation.

-

Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

-

Irradiation: Expose one set of plates to a specific dose of X-ray irradiation (e.g., 8 Gy), while a parallel set remains non-irradiated.

-

Incubation: Incubate the plates for 72-120 hours.

-

Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot dose-response curves and determine the IC₅₀ values.

Radiation-Induced Payload Release Assay

This assay quantifies the amount of payload released from the ADC upon irradiation.

-

Sample Preparation: Prepare the ADC at a concentration of approximately 50 µM in phosphate-buffered saline (PBS).

-

Degassing: To mimic the hypoxic tumor microenvironment, purge the solution with ultrapure-grade argon.

-

Irradiation: Irradiate the solution with varying doses of X-rays (e.g., 1-16 Gy).

-

Analysis: Quantify the amount of released payload using liquid chromatography-mass spectrometry (LC-MS).

Applications and Future Directions

The Dmba-sil-pnp linker technology has been successfully applied to create ADCs with both MMAE and doxorubicin payloads, demonstrating radiation-dependent cytotoxicity in vitro. This technology holds significant potential for enhancing the therapeutic window of ADCs by providing a mechanism for localized drug release within the tumor microenvironment, which is often the target of radiation therapy.

Future research in this area may focus on:

-

Optimizing Radiation Dosing: Determining the minimal effective radiation dose to maximize payload release while minimizing damage to healthy tissue.

-

Exploring Alternative Triggers: Investigating other external stimuli for controlled drug release.

-

Broadening the Range of Payloads: Adapting the linker chemistry to accommodate a wider variety of cytotoxic agents.

-

In Vivo Efficacy and Safety Studies: Evaluating the performance of Dmba-sil-ADCs in preclinical animal models to assess their therapeutic efficacy and safety profiles.

References

The 3,5-Dimethoxybenzyl Alcohol Self-Immolative Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Self-immolative linkers are a critical component in advanced drug delivery systems, enabling the controlled release of therapeutic agents upon a specific triggering event. This technical guide provides an in-depth examination of the principles, synthesis, and application of self-immolative linkers based on substituted benzyl alcohols. While direct and extensive literature on the 3,5-dimethoxybenzyl alcohol motif as a self-immolative linker is not widely available, this guide will focus on the closely related and well-characterized p-hydroxybenzyl alcohol system as a representative example. The electronic principles governing the fragmentation of these linkers will be discussed, with a focus on how substituents on the benzyl ring influence the kinetics of drug release. This guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development.

Introduction to Self-Immolative Linkers

Self-immolative linkers are molecular constructs designed to connect a therapeutic payload to a carrier molecule (such as an antibody in an antibody-drug conjugate or ADC) or a masking group.[1] These linkers are stable under physiological conditions but are engineered to undergo a rapid, spontaneous fragmentation cascade upon a specific triggering event.[2] This trigger can be an enzymatic cleavage, a change in pH, or a reaction with a specific biological molecule.[2] The "self-immolation" process results in the release of the unmodified, active drug at the target site, a crucial feature for maximizing therapeutic efficacy and minimizing off-target toxicity.[1]

The most common mechanism for benzyl alcohol-based self-immolative linkers is a 1,6-elimination reaction. This process is initiated by the "unmasking" of an electron-donating group (typically a hydroxyl or amino group) at the para or ortho position of the benzyl ring.[3] This unmasking triggers an electronic cascade that leads to the cleavage of the bond connecting the linker to the payload at the benzylic position.

The Role of Electronic Effects: The p-Hydroxybenzyl Alcohol Model

The rate of the 1,6-elimination and subsequent drug release is heavily influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups (EDGs) on the benzyl ring can accelerate the rate of self-immolation. For instance, the presence of a methoxy group as an EDG on a benzaldehyde ring has been shown to significantly increase the release rate of a linked drug compared to an electron-withdrawing nitro group.

In the context of the 3,5-dimethoxybenzyl alcohol linker, the two methoxy groups at the meta positions are also electron-donating through resonance. While they would be expected to influence the electronic density of the ring, the most effective position for an EDG to drive 1,6-elimination is para or ortho to the benzylic leaving group. The p-hydroxybenzyl alcohol system is a well-studied example that clearly demonstrates this principle. Upon enzymatic or chemical cleavage of a trigger group attached to the phenolic oxygen, the revealed hydroxyl group initiates the self-immolation cascade.

Quantitative Data: Cleavage Kinetics of a Representative Benzyl Ether Linker

| Compound ID | Linkage Type | Trigger | Rate Constant (k, M⁻¹s⁻¹) | Reference |

| 1 | Benzyl Ether | H₂O₂ | 1.12 ± 0.04 | |

| 2 | Benzyl Carbonate | H₂O₂ | 2.7 ± 0.1 |

This table is based on data for a boronic ester-triggered self-immolative linker releasing methyl salicylate. The data is presented to illustrate the relative cleavage kinetics of different linker chemistries.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of self-immolative linker-drug conjugates, adapted for a p-hydroxybenzyl alcohol-based system.

Synthesis of a p-Hydroxybenzyl Alcohol-Based Linker-Drug Conjugate

-

Protection of p-Hydroxybenzyl Alcohol: The phenolic hydroxyl group of p-hydroxybenzyl alcohol is protected with a trigger moiety (e.g., an enzyme-cleavable group or a photolabile group) using standard protection chemistry.

-

Activation of the Benzylic Alcohol: The benzylic alcohol of the protected linker is then activated for conjugation to the drug. This can be achieved by converting the alcohol to a chloroformate or by using a coupling reagent like N,N'-disuccinimidyl carbonate to form an activated carbonate.

-

Conjugation to the Drug: The activated linker is reacted with an amine or hydroxyl group on the drug molecule to form a carbamate or carbonate linkage, respectively.

-

Purification: The resulting linker-drug conjugate is purified using chromatographic techniques such as flash chromatography or high-performance liquid chromatography (HPLC).

-

Characterization: The structure of the purified conjugate is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Stability and Cleavage Assay

-

Stability Assay: The linker-drug conjugate is incubated in human plasma and phosphate-buffered saline (PBS) at 37°C. Aliquots are collected at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Cleavage Assay: The conjugate is incubated in a buffer solution containing the specific trigger (e.g., a purified enzyme like cathepsin B for a dipeptide trigger, or under UV irradiation for a photolabile trigger).

-

Analysis: The samples from both assays are analyzed by HPLC or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate and the released drug over time.

-

Data Analysis: The half-life (t₁/₂) of the conjugate in the stability assay and the rate of drug release in the cleavage assay are calculated from the kinetic data.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows associated with self-immolative linkers.

Conclusion

Self-immolative linkers based on substituted benzyl alcohols are a powerful tool in the design of sophisticated drug delivery systems. The rate of drug release can be finely tuned by the electronic nature of the substituents on the aromatic ring, with electron-donating groups generally accelerating the 1,6-elimination process. While the 3,5-dimethoxybenzyl alcohol motif is not extensively documented as a self-immolative linker, the principles derived from the well-studied p-hydroxybenzyl alcohol system provide a solid foundation for its potential design and application. The experimental protocols and mechanistic diagrams presented in this guide offer a comprehensive resource for researchers aiming to develop novel and effective targeted therapies. Further research into a broader range of substitution patterns on the benzyl ring could lead to the development of self-immolative linkers with even more precise control over drug release kinetics.

References

The Pivotal Role of p-Nitrophenyl Carbonate in Dmba-sil Linker Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. Central to the efficacy and safety of ADCs is the linker technology that connects the antibody to the payload. This technical guide delves into the synthesis of the innovative Dmba-sil (3,5-dimethoxybenzyl alcohol-self-immolative) linker, a radiation-cleavable platform for controlled drug release, with a specific focus on the critical role of p-nitrophenyl carbonate in its synthesis.

Introduction to the Dmba-sil Linker: A Radiation-Triggered Platform

The Dmba-sil linker is a sophisticated system designed for spatio-temporal control over the release of a cytotoxic payload.[1] Its key feature is a 3,5-dimethoxybenzyl alcohol (DMBA) moiety that acts as a trigger, cleavable by ionizing radiation such as X-rays.[1][2] This allows for localized drug release within a tumor microenvironment that is being targeted by both the antibody and radiation therapy, thereby minimizing systemic toxicity.[2] The linker system also incorporates a self-immolative portion (SIL) that fragments upon cleavage of the DMBA trigger, ensuring the release of the unmodified, active drug.[1]

The Synthetic Pathway to Dmba-sil Linker-Drug Conjugates

The synthesis of a Dmba-sil linker-drug conjugate is a multi-step process that involves the initial preparation of a DMBA-SIL intermediate, followed by its activation and subsequent conjugation to the cytotoxic payload.

Synthesis of the DMBA-SIL Intermediate

The synthesis commences with the formation of a chloroformate from 3,5-dimethoxybenzyl alcohol. This is then reacted with a self-immolative aniline linker to produce the DMBA-SIL intermediate.

Activation of the Benzylic Alcohol: The Critical Role of p-Nitrophenyl Carbonate

A pivotal step in the synthesis is the activation of the benzylic alcohol on the DMBA-SIL intermediate. This is achieved through a reaction with bis(4-nitrophenyl) carbonate in the presence of a base, such as diisopropylethylamine (DIPEA).

This reaction transforms the relatively unreactive hydroxyl group into a highly electrophilic p-nitrophenyl carbonate. The p-nitrophenyl group is an excellent leaving group, making the activated carbonate susceptible to nucleophilic attack by the drug payload in the subsequent step. This activation is crucial for the efficient conjugation of the payload to the linker.

Payload Conjugation

The activated Dmba-sil linker, now bearing the p-nitrophenyl carbonate, is then reacted with the cytotoxic payload, which typically contains a nucleophilic group such as an amine. The nucleophile on the drug molecule attacks the activated carbonate, displacing the p-nitrophenoxide and forming a stable carbamate linkage between the linker and the drug.

Quantitative Data on Dmba-sil Linker Performance

The performance of Dmba-sil linker-based ADCs has been evaluated in various studies. The following tables summarize key quantitative data on payload release and in vitro cytotoxicity.

| Conjugate | Payload | Estimated Payload Release (+ 8 Gy X-ray) | Reference |

| mAb-DMBA-SIL-MMAE | MMAE | 64 ± 7% | |

| mAb-DMBA-SIL-DOX | DOX | 56 ± 4% |

| Conjugate | Payload | In Vitro Cytotoxicity (- 8 Gy X-ray) | In Vitro Cytotoxicity (+ 8 Gy X-ray) | Fold Increase in Cytotoxicity | Reference |

| mAb-DMBA-SIL-MMAE | MMAE | - | - | 70-fold | |

| Alb-DMBA-SIL-DOX | DOX | IC50 >10 µM | IC50 restored to level of free drug | ~100-fold |

Experimental Protocols

While detailed, step-by-step protocols with precise molar quantities and yields for the synthesis of the Dmba-sil linker intermediates are not extensively detailed in publicly available literature, the following represents a generalized methodology based on published synthetic schemes.

Synthesis of DMBA-SIL Intermediate

-

Chloroformate Formation: 3,5-dimethoxybenzyl alcohol is reacted with a phosgene equivalent (e.g., triphosgene) in an anhydrous aprotic solvent, such as dichloromethane (DCM), in the presence of a base (e.g., pyridine) at a controlled temperature (typically 0 °C to room temperature).

-

Urea Linkage Formation: The resulting chloroformate is then reacted with a pre-synthesized self-immolative aniline linker in a suitable solvent like DCM or dimethylformamide (DMF) to yield the DMBA-SIL intermediate.

Activation of DMBA-SIL Intermediate with bis(4-Nitrophenyl) Carbonate

-

The DMBA-SIL intermediate is dissolved in an anhydrous polar aprotic solvent, such as DMF.

-

Bis(4-nitrophenyl) carbonate (typically 1.5-2.0 equivalents) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (typically 2.0-3.0 equivalents), are added to the solution.

-

The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent and washed with aqueous solutions to remove the base and byproducts. The activated linker is then purified, often by column chromatography.

Conjugation of Payload (e.g., MMAE) to Activated DMBA-SIL Linker

-

The purified, activated DMBA-SIL linker is dissolved in an anhydrous polar aprotic solvent like DMF.

-

The cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) and a base (e.g., DIPEA) are added to the solution.

-

The reaction mixture is stirred at room temperature overnight.

-

The final Dmba-sil linker-payload conjugate is purified by chromatography, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows and Pathways

Experimental Workflow for Dmba-sil Linker Synthesis and Conjugation

Caption: Synthetic workflow for the Dmba-sil linker and ADC.

Targeted Signaling Pathway: EGFR Pathway

ADCs utilizing a Dmba-sil linker are often directed against cell surface receptors overexpressed in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR). Upon binding and internalization, the ADC releases its payload, which then exerts its cytotoxic effect.

References

An In-depth Technical Guide to Radiation-Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Traditional cleavable linkers rely on the differential conditions between the systemic circulation and the tumor microenvironment, such as lower pH or the presence of specific enzymes. However, these triggers can sometimes lead to premature drug release and off-target toxicity.

Radiation-cleavable linkers offer a novel and highly promising strategy for achieving spatiotemporally controlled drug release. By leveraging external stimuli like X-rays or gamma rays, which can be precisely focused on the tumor tissue, these linkers enable the localized activation of the cytotoxic payload. This approach not only enhances the therapeutic index by minimizing systemic exposure but also has the potential to synergize with radiation therapy, a cornerstone of cancer treatment. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with radiation-cleavable linkers for ADCs.

Core Concepts and Mechanisms of Action

The fundamental principle behind radiation-cleavable linkers is the use of ionizing radiation to induce a chemical transformation that leads to the cleavage of the linker and subsequent release of the drug. The primary mechanisms involve the generation of reactive species from the radiolysis of water, namely hydroxyl radicals (•OH) and hydrated electrons (e⁻aq).

Hydroxyl Radical-Mediated Cleavage: The Case of Dimethoxybenzyl Alcohol (DMBA)

One of the well-studied radiation-cleavable moieties is 3,5-dimethoxybenzyl alcohol (DMBA).[1] The cleavage mechanism is initiated by the reaction of a hydroxyl radical with the DMBA group, leading to a radical hydroxylation. This is followed by a 1,4- or 1,6-elimination reaction, which triggers a self-immolative cascade, ultimately liberating the payload.[1][2] This process is notably accelerated under hypoxic conditions, a common feature of the tumor microenvironment.[1][2]

Below is a diagram illustrating the cleavage cascade of a DMBA-based linker.

Hydrated Electron-Mediated Cleavage: Quaternary Ammonium Groups

A more recent advancement in radiation-cleavable chemistry involves the use of quaternary ammonium groups as masking moieties. These groups can be efficiently cleaved by hydrated electrons generated during water radiolysis. This cleavage results in the formation of a tertiary amine, which can either be the active drug itself or can trigger a subsequent 1,6-elimination to release a separate payload.

The following diagram depicts the general workflow for the activation of a prodrug with a quaternary ammonium-based radiation-cleavable linker.

References

Principles of Self-Immolative Linkers in Targeted Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted drug delivery, particularly within the domain of antibody-drug conjugates (ADCs), self-immolative linkers have emerged as a critical technology for enhancing therapeutic efficacy and safety. These intelligent molecular constructs are engineered to remain stable in systemic circulation and subsequently undergo a triggered, rapid, and spontaneous fragmentation cascade within the target cell, leading to the release of an unmodified, active drug payload.[1][2] This guide provides a comprehensive technical overview of the core principles, mechanisms, quantitative performance, and experimental evaluation of self-immolative linkers.

Core Principles and Mechanisms of Action

The fundamental concept of a self-immolative linker is a molecular "domino effect"—an intramolecular cascade of reactions initiated by a single, specific cleavage event.[1] This trigger, often an enzymatic reaction or a change in the local microenvironment (e.g., pH or redox potential), unmasks a reactive functional group that initiates a series of electronic rearrangements, culminating in the liberation of the drug. The two primary mechanisms governing this process are elimination reactions and intramolecular cyclization.

Elimination-Based Self-Immolation

A significant number of self-immolative linkers operate through an electronic cascade mechanism, most notably 1,6-elimination.[1] These systems typically incorporate an aromatic core, such as p-aminobenzyl alcohol (PABA), where an electron-donating group (like a hydroxyl or amino group) is positioned para to a benzylic position to which the drug is attached.[2] The initial enzymatic or chemical cleavage of a trigger moiety unmasks the electron-donating group, initiating an electronic cascade through the aromatic ring that results in the cleavage of the bond holding the drug.

Cyclization-Based Self-Immolation

Another major class of self-immolative linkers operates through intramolecular cyclization. In these systems, the cleavage of a trigger group exposes a nucleophile that attacks an electrophilic site within the linker, forming a cyclic intermediate (typically a 5- or 6-membered ring). This cyclization event positions the drug-containing moiety as a good leaving group, leading to its release.

Quantitative Data on Linker Performance

The performance of a self-immolative linker is primarily assessed by its stability in circulation (plasma half-life) and its rate of drug release upon encountering the specific trigger. The following tables summarize representative quantitative data for various self-immolative linker systems.

Table 1: Stability and Release Rates of Common Self-Immolative Linkers

| Linker System | Trigger | Stability (t1/2 in buffer/plasma) | Release Rate (upon trigger) | Reference(s) |

| p-Aminobenzyl Carbamate (PABC) | Cathepsin B, β-glucuronidase, Trypsin | ~40 hours (pH 6.9, 25°C) | Rapid | |

| Light-responsive (PC4AP) | Light (365 nm) | Stable at pH 7.4 | 80% release in 24h at pH 5.4 after irradiation | |

| m-Amide PABC | Cathepsin B | Significantly improved mouse serum stability over standard PABC | Efficient cleavage | |

| Thiol-cleavable (TVK-based) | 5 mM Glutathione | Stable in the presence of amines | Quantitative release within 1 hour | |

| Val-Cit-PABC | Cathepsin B | High plasma stability (t1/2 in mice: 6.0 days, monkeys: 9.6 days) | Efficient cleavage | |

| OHPAS Linker | Arylsulfatase | Stable in mouse and human plasma | - |

Table 2: Half-life of Antibody-Drug Conjugates with Self-Immolative Linkers in Plasma

| ADC | Linker Type | Species | Plasma Half-life (t1/2) | Reference(s) |

| n501-MMAE | Val-Cit-PABC | Wild-type mice | 1.68 ± 0.11 h | |

| n501-αHSA-MMAE | Val-Cit-PABC | Wild-type mice | 16.99 ± 1.86 h | |

| n501-MMAE | Val-Cit-PABC | BxPC-3 xenograft mice | 2.69 ± 0.59 h | |

| n501-αHSA-MMAE | Val-Cit-PABC | BxPC-3 xenograft mice | 12.2 ± 0.87 h | |

| Trastuzumab-vc-MMAE | Val-Cit-PABC | CD1 mouse | High degree of linker proteolysis | |

| Trastuzumab-vc-MMAE | Val-Cit-PABC | Rat | Less proteolysis than in mouse | |

| Trastuzumab-vc-MMAE | Val-Cit-PABC | Human | Stable | |

| Trastuzumab-vc-MMAE | Val-Cit-PABC | Cynomolgus monkey | Stable |

Experimental Protocols

The development and validation of self-immolative linkers necessitate a series of rigorous experiments. The following sections provide detailed methodologies for key assays.

Synthesis of a p-Aminobenzyl Alcohol (PABA)-based Linker

This protocol describes a general synthesis route for a PABA-based self-immolative linker.

Materials:

-

p-Aminobenzyl alcohol (PABA)

-

N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu)

-

p-Dioxane

-

Deionized water

-

2-Chlorotrityl chloride polystyrene resin

-

Dry Tetrahydrofuran (THF)

-

Dry Pyridine

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

N,N-Diisopropylethylamine (DIPEA)

-

Fmoc-protected amino acids

-

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Protection of p-Aminobenzyl Alcohol:

-

Dissolve p-aminobenzyl alcohol in p-dioxane.

-

Add a solution of Fmoc-OSu in p-dioxane dropwise to the PABA solution.

-

Stir the reaction mixture for 48 hours at room temperature.

-

Add deionized water to precipitate the product, Fmoc-p-aminobenzyl alcohol (Fmoc-PABA).

-

Isolate the product by filtration and wash thoroughly with deionized water.

-

-

Loading onto Solid Support:

-

Add the synthesized Fmoc-PABA to 2-chlorotrityl chloride polystyrene resin in dry THF.

-

Add dry pyridine to the mixture.

-

Heat the suspension at 60°C for 16 hours under an argon atmosphere.

-

Filter the resin and wash sequentially with a DCM/MeOH/DIPEA mixture, DCM, and Dimethylformamide (DMF), followed by a final wash with DCM.

-

Dry the resin under high vacuum.

-

-

Solid-Phase Peptide Synthesis (SPPS):

-

Perform solid-phase peptide synthesis using the Fmoc strategy, starting with the pre-loaded Fmoc-PABA resin.

-

Couple the desired Fmoc-protected amino acids sequentially using HBTU/HOBt as activating agents on an automated peptide synthesizer.

-

-

Cleavage from Resin:

-

Cleave the synthesized peptide-linker construct from the resin using a solution of TFA.

-

In Vitro Stability and Release Kinetics Assay

This assay evaluates the stability of the linker-drug conjugate in biological media and its cleavage upon exposure to a specific trigger.

Materials:

-

Linker-drug conjugate

-

Human plasma or Phosphate-Buffered Saline (PBS)

-

Triggering agent (e.g., purified Cathepsin B, Glutathione)

-

HPLC or LC-MS system

Procedure:

-

Stability Assay:

-

Incubate the linker-drug conjugate in human plasma or PBS at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

-

Release Assay:

-

Incubate the linker-drug conjugate with the specific trigger in an appropriate buffer at 37°C.

-

Collect aliquots at various time points.

-

-

Analysis:

-

Analyze the collected samples by HPLC or LC-MS to quantify the amount of intact conjugate and the released drug over time.

-

Calculate the half-life (t1/2) of the conjugate in the stability assay and the rate of drug release from the kinetic data.

-

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay determines the potency and specificity of an ADC by measuring its effect on the viability of cancer cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC, non-targeted control conjugate, and free drug

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well).

-

Incubate the plates overnight at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the ADC, control conjugate, and free drug in complete culture medium.

-

Treat the cells with the serially diluted compounds. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for a set period (e.g., 72-96 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plates for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

ELISA for ADC Catabolite Quantification

This assay can be used to measure the amount of drug-linker catabolite released from an ADC within cells.

Materials:

-

ADC-treated cells and culture medium

-

Anti-payload antibody (e.g., anti-maytansinoid antibody)

-

Biotinylated anti-payload antibody

-

Immobilized payload-protein conjugate (e.g., BSA-maytansinoid)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Plate Coating:

-

Coat a 96-well plate with the immobilized payload-protein conjugate and incubate overnight.

-

-

Blocking:

-

Wash the plate and block non-specific binding sites with a blocking buffer.

-

-

Competitive Binding:

-

Add standards of the known catabolite and the cell lysates or culture media samples to the wells.

-

Add the biotinylated anti-payload antibody to all wells. During this incubation, the catabolite in the sample will compete with the immobilized payload for binding to the antibody.

-

-

Detection:

-

Wash the plate to remove unbound antibodies.

-

Add Streptavidin-HRP and incubate.

-

Wash the plate again and add TMB substrate.

-

-

Measurement:

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm. The signal intensity is inversely proportional to the amount of catabolite in the sample.

-

-

Quantification:

-

Generate a standard curve using the known concentrations of the catabolite and determine the concentration of the catabolite in the samples.

-

Conclusion

Self-immolative linkers are a sophisticated and indispensable component in the design of targeted drug delivery systems. Their ability to provide stable drug conjugation in circulation while enabling rapid and complete payload release at the target site significantly enhances the therapeutic index of potent drugs. A thorough understanding of their underlying mechanisms, coupled with rigorous quantitative evaluation and standardized experimental protocols, is paramount for the successful development of next-generation targeted therapies. This guide provides a foundational framework for researchers and drug developers to navigate the principles and practices of self-immolative linker technology.

References

An In-Depth Technical Guide to Externally-Activated Cleavable Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Externally-activated cleavable linkers are critical components in the design of advanced drug delivery systems, particularly in the realm of antibody-drug conjugates (ADCs). These linkers are designed to be stable in systemic circulation and to selectively release their therapeutic payload upon encountering a specific external trigger. This targeted release mechanism enhances the therapeutic index of potent drugs by maximizing their concentration at the site of action while minimizing off-target toxicity. This guide provides a comprehensive overview of the core types of externally-activated cleavable linkers, their mechanisms of action, quantitative data on their performance, and detailed experimental protocols.

Core Concepts of Externally-Activated Cleavable Linkers

The fundamental principle behind externally-activated cleavable linkers is the incorporation of a labile bond that breaks under specific, externally applied conditions. These conditions are chosen to be unique to the target environment, such as a tumor, or are applied in a spatially controlled manner. The choice of linker and activation strategy is dictated by the biological context of the target and the chemical nature of the payload.

I. Types of Externally-Activated Cleavable Linkers

Externally-activated cleavable linkers can be broadly categorized based on the nature of the external stimulus required for their cleavage.

Enzyme-Cleavable Linkers

These linkers are designed to be substrates for enzymes that are overexpressed in the target tissue, such as the tumor microenvironment or within specific cellular compartments like lysosomes.[1]

-

Mechanism: Upon internalization of the drug conjugate into the target cell, it is trafficked to lysosomes where proteases, such as Cathepsin B, recognize and cleave a specific peptide sequence within the linker.[2] This cleavage initiates the release of the cytotoxic payload. The valine-citrulline (Val-Cit) dipeptide is a widely used motif for Cathepsin B-mediated cleavage.[3]

pH-Sensitive Linkers

pH-sensitive linkers exploit the lower pH of the tumor microenvironment (pH 6.5-6.9) or intracellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4).[4]

-

Mechanism: These linkers, most commonly hydrazones, contain acid-labile bonds that are hydrolyzed under acidic conditions.[5] This hydrolysis leads to the cleavage of the linker and the release of the drug. The stability of hydrazone linkers can be tuned by altering their chemical structure.

Redox-Sensitive Linkers

Redox-sensitive linkers are designed to be cleaved in response to the significant difference in redox potential between the extracellular and intracellular environments.

-

Mechanism: The cytoplasm has a much higher concentration of reducing agents, such as glutathione (GSH) (1-10 mM), compared to the bloodstream (~5 µM). Disulfide bonds are stable in the oxidizing environment of the blood but are readily reduced and cleaved in the cytoplasm, leading to payload release. Arylboronic acid-based linkers that are cleaved by reactive oxygen species (ROS), which are often elevated in cancer cells, are another example.

Light-Cleavable (Photocleavable) Linkers

These linkers incorporate a photolabile group that undergoes a chemical reaction and cleaves upon irradiation with light of a specific wavelength. This allows for precise spatiotemporal control over drug release.

-

Mechanism: Common photocleavable moieties include o-nitrobenzyl (ONB) and coumarin derivatives. Upon absorption of photons, these groups undergo an intramolecular rearrangement that leads to the cleavage of the linker and release of the payload. The choice of photolabile group determines the required wavelength and efficiency of cleavage.

Ultrasound-Activated Linkers

Ultrasound provides a non-invasive method to trigger drug release deep within tissues.

-

Mechanism: Ultrasound can trigger the cleavage of mechanosensitive linkers or generate localized hyperthermia or reactive oxygen species to cleave thermo-sensitive or ROS-sensitive linkers, respectively. For instance, thioketal linkers are known to be cleaved by ROS generated by ultrasound.

Thermo-Sensitive Linkers

These linkers are designed to release their payload in response to a localized increase in temperature (hyperthermia).

-

Mechanism: A common strategy involves the use of the Diels-Alder cycloaddition reaction. A drug is conjugated to a diene via a dienophile, forming a thermally reversible cycloadduct. Upon heating, a retro-Diels-Alder reaction occurs, cleaving the linker and releasing the drug.

II. Data Presentation: Quantitative Comparison of Cleavable Linkers

The following tables summarize key quantitative data for different classes of externally-activated cleavable linkers, providing a basis for comparison and selection for specific applications.

Table 1: pH-Sensitive Linker Stability

| Linker Type | Specific Linker Example | Condition | Half-life (t1/2) | Reference |

| Hydrazone | Phenylketone-derived | Human and Mouse Plasma (pH 7.4) | ~2 days | |

| Hydrazone | AcBut | Human Plasma (pH 7.4) | 12.3 days | |

| Hydrazone | General Hydrazone | In vitro (pH 7.4) | 183 hours | |

| Hydrazone | General Hydrazone | In vitro (pH 5.0) | 4.4 hours | |

| Acyl Hydrazone | - | Deuterated Buffer (pH 7.0) | 170 hours | |

| Acyl Hydrazone | - | Deuterated Buffer (pH 5.0) | 0.8 hours |

Table 2: Redox-Sensitive Linker Stability

| Linker Type | Condition | Cleavage Time/Half-life | Reference |

| Unsubstituted Disulfide | 0.5 mM DTT in PBS | < 10 min (full cleavage) | |

| Mono-substituted Disulfide | 0.5 mM DTT in PBS | > 45 min (for cleavage) | |

| Di-substituted Disulfide | 0.5 mM DTT in PBS | > 45 min (for cleavage) | |

| Unsubstituted Disulfide | K562 cell culture | 80% release in 20 hours | |

| Arylboronic Acid | 10 equiv. H2O2, 37°C | Significant release over 20 hours | |

| Arylboronic Acid | Human and Mouse Plasma, 37°C | Highly stable for 10 days |

Table 3: Light-Cleavable Linker Efficiency

| Linker Type | Specific Linker Derivative | Wavelength (nm) | Quantum Yield (Φ) | Notes | Reference |

| o-Nitrobenzyl (ONB) | Standard o-Nitrobenzyl | ~340-365 | 0.49–0.63 | Cleavage of 1-(2-nitrophenyl)ethyl phosphate esters. | |

| o-Nitrobenzyl (ONB) | Veratryl-based (di-alkoxy ONB) | 365 | - | Dramatically increased rate of cleavage compared to standard ONB. | |

| o-Nitrobenzyl (ONB) | α-methyl-ONB | 365 | - | 5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group. | |

| Coumarin | 7-(diethylamino)coumarin-4-methyl | 400-450 | 0.25 | Cleaves via non-invasive blue light, beneficial for applications involving living cells. |

Table 4: Ultrasound-Activated Linker Release

| Linker/Carrier Type | Ultrasound Parameters | Drug Release | Reference |

| Folate-targeted Pluronic P105 micelles | 70 kHz, 5.4 W/cm² | 14% release | |

| Pluronic P105 micelles | 20 kHz, 0.05 W/cm² | 10% release | |

| Pluronic P105 micelles | 67 kHz, 2.4 W/cm² | 10% release | |

| Pluronic P105 micelles | 1 MHz, 7.2 W/cm² | 10% release |

Table 5: Thermo-Sensitive Linker Release

| Linker/Carrier Type | Temperature | Drug Release | Reference |

| DPPC:DSPC:DSPE-PEG2000 Liposomes | 41-42°C | Optimal release | |

| DPPC:MSPC:DSPE-PEG2000 Liposomes | >41-42°C | Optimal release | |

| mPEG-PA-PLL20 Hydrogel | pH 6.8, 24h | 100.3 ± 12.1% |

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, conjugation, and cleavage of externally-activated linkers.

Protocol 1: Synthesis of Mc-Val-Cit-PABC-PNP (a Precursor for an Enzyme-Cleavable Linker)

This protocol describes the synthesis of a maleimide-containing Val-Cit-PABC linker activated with p-nitrophenyl (PNP) for subsequent conjugation to a payload.

Materials:

-

Fmoc-Val-OH

-

N-hydroxysuccinimide (NHS)

-

EDC.HCl

-

L-Citrulline

-

p-Aminobenzyl alcohol (PABOH)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Piperidine

-

Bis(4-nitrophenyl) carbonate

-

N,N-diisopropylethylamine (DIPEA)

Procedure:

-

Synthesis of Fmoc-Val-OSu:

-

Dissolve Fmoc-Val-OH (1.0 eq.) and N-hydroxysuccinimide (1.3 eq.) in a mixture of DCM and THF.

-

Separately, dissolve EDC.HCl (1.2 eq.) in DCM and cool to 0-5°C.

-

Add the EDC.HCl solution to the Fmoc-Val-OH/NHS solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction mixture to isolate Fmoc-Val-OSu.

-

-

Synthesis of Fmoc-Val-Cit-PABOH:

-

Prepare a solution of Fmoc-Cit-PABOH in DMF.

-

Add piperidine (5.0 eq.) to remove the Fmoc protecting group and stir for 5 hours at room temperature.

-

Remove excess DMF and piperidine under reduced pressure.

-

Dissolve the resulting residue in DMF.

-

Add a solution of Fmoc-Val-OSu in DMF and stir until the coupling is complete.

-

Purify the product to obtain Fmoc-Val-Cit-PABOH.

-

-

Synthesis of mc-Val-Cit-PABC-PNP:

-

Dissolve mc-Val-Cit-PABOH (1 eq.) and bis(4-nitrophenyl) carbonate (1.87 eq.) in DMF at 20°C.

-

Add N,N-diisopropylethylamine (1.75 eq.) and stir the reaction mixture.

-

Monitor the reaction for completion and then purify the final product, mc-Val-Cit-PABC-PNP.

-

Protocol 2: Conjugation of MMAE to an IgG Antibody using a Val-Cit Linker (Cysteine-based conjugation)

This protocol outlines the steps for conjugating the cytotoxic payload MMAE to an antibody via a cleavable Val-Cit linker targeting cysteine residues.

Materials:

-

IgG antibody in PBS

-

Maleimide-activated VC-PAB-MMAE

-

Reducing agent (e.g., TCEP or DTT)

-

Reaction buffer (e.g., PBS with EDTA)

-

Purification columns (e.g., desalting or size-exclusion chromatography)

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution in the reaction buffer.

-

Add the reducing agent to the antibody solution to partially reduce the interchain disulfide bonds.

-

Incubate at 37°C for a specified time (e.g., 90 minutes) to generate free thiol groups.

-

Remove the excess reducing agent using a desalting column.

-

-

Conjugation:

-

Immediately add the maleimide-activated VC-PAB-MMAE to the reduced antibody solution.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour) to allow the maleimide group to react with the free thiols on the antibody.

-

-

Purification:

-

Purify the resulting ADC from unreacted payload and other small molecules using a desalting or size-exclusion chromatography column.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Protocol 3: Cathepsin B Cleavage Assay (Fluorometric)

This protocol describes a fluorometric assay to evaluate the cleavage of a peptide linker by Cathepsin B.

Materials:

-

Recombinant human Cathepsin B

-

Cathepsin B inhibitor (for negative control)

-

Fluorogenic peptide linker substrate (e.g., Z-Arg-Arg-AMC) or the linker-payload conjugate of interest

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme Activation:

-

Prepare a solution of Cathepsin B in an activation buffer (e.g., 25 mM MES, 2 mM DTT, pH 5.0) and incubate for 15 minutes at 37°C.

-

-

Assay Setup:

-

In the wells of the 96-well plate, add the assay buffer.

-

Add the fluorogenic substrate or the linker-payload conjugate to the wells.

-

For negative control wells, pre-incubate the activated Cathepsin B with an inhibitor before adding the substrate.

-

Initiate the reaction by adding the activated Cathepsin B to the wells.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

Calculate the rate of cleavage from the slope of the fluorescence versus time plot.

-

For kinetic studies, perform the assay with varying substrate concentrations to determine the Michaelis-Menten parameters (Km and Vmax).

-

Protocol 4: Photocleavage Assay for an o-Nitrobenzyl Linker

This protocol details a method to quantify the light-induced cleavage of an o-nitrobenzyl linker.

Materials:

-

o-Nitrobenzyl linker-conjugate

-

Aqueous buffer or organic solvent

-

UV lamp with a specific wavelength (e.g., 365 nm)

-

HPLC system with a UV detector

-

Quartz cuvette or HPLC vials

Procedure:

-

Sample Preparation:

-

Prepare a solution of the o-nitrobenzyl linker-conjugate in a suitable solvent at a known concentration.

-

-

Irradiation:

-

Transfer the solution to a quartz cuvette or HPLC vial.

-

Irradiate the sample with a UV lamp at 365 nm for specific time intervals.

-

-

Analysis:

-

After each irradiation interval, analyze the sample using HPLC.

-

Monitor the decrease in the peak area of the starting material and the increase in the peak area of the cleavage products.

-

-

Data Analysis:

-

Plot the concentration of the remaining linker-conjugate as a function of irradiation time.

-

Determine the cleavage kinetics, such as the rate constant and half-life of the photocleavage reaction.

-

Protocol 5: Ultrasound-Triggered Drug Release Assay

This protocol describes a general method for evaluating drug release from ultrasound-sensitive nanocarriers.

Materials:

-

Drug-loaded ultrasound-sensitive nanoparticles (e.g., micelles or liposomes)

-

Phosphate-buffered saline (PBS) or other relevant buffer

-

Ultrasound transducer

-

Dialysis membrane or centrifugal filter devices

-

Method for quantifying the released drug (e.g., fluorescence spectroscopy or HPLC)

Procedure:

-

Sample Preparation:

-

Prepare a suspension of the drug-loaded nanoparticles in the desired buffer.

-

-

Ultrasound Application:

-

Place the nanoparticle suspension in a suitable container and immerse it in a water bath.

-

Position the ultrasound transducer at a fixed distance from the sample.

-

Apply ultrasound at a specific frequency and power for defined periods.

-

-

Separation of Released Drug:

-

After sonication, separate the released drug from the nanoparticles using a dialysis membrane or by centrifugation with a filter device.

-

-

Quantification:

-

Quantify the amount of drug in the filtrate or dialysate using a suitable analytical method.

-

-

Data Analysis:

-

Calculate the percentage of drug released as a function of ultrasound exposure time and parameters.

-

IV. Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to externally-activated cleavable linkers.

Diagram 1: Intracellular Trafficking and Payload Release of an Antibody-Drug Conjugate (ADC)

Caption: Intracellular trafficking pathway of an ADC leading to payload release and cell death.

Diagram 2: General Mechanism of Externally-Activated Linker Cleavage

Caption: Overview of different external stimuli triggering the cleavage of linkers.

Diagram 3: Experimental Workflow for ADC Synthesis and In Vitro Evaluation

Caption: A typical experimental workflow for the synthesis and in vitro testing of an ADC.

Conclusion

Externally-activated cleavable linkers are a cornerstone of modern targeted drug delivery, enabling the development of more effective and less toxic therapeutics. The choice of linker and activation strategy is a critical design parameter that must be tailored to the specific application. This guide has provided a comprehensive overview of the major classes of externally-activated cleavable linkers, their mechanisms of action, comparative quantitative data, and detailed experimental protocols to aid researchers and drug development professionals in this dynamic field. The continued innovation in linker technology will undoubtedly lead to the next generation of precision medicines.

References

- 1. DSpace [repository.aus.edu]

- 2. Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile synthesis of poly(disulfide)s through one-step oxidation polymerization for redox-responsive drug delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 5.3. Drawing Reaction Mechanisms – Introduction to Organic Chemistry [saskoer.ca]

A Technical Guide to Dmba-sil-pnp for Localized Cytotoxic Payload Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 3,5-Dimethoxybenzyl alcohol-self-immolative linker (Dmba-sil) platform, a promising strategy for the localized and controlled release of cytotoxic payloads. While the query specified "Dmba-sil-pnp," the core technology predominantly described in the literature utilizes a maleimide (Mal) anchor for conjugation, with p-nitrophenyl (PNP) carbonate often employed as an activating agent during synthesis. This guide will focus on the well-documented Dmba-sil-Mal system, elucidating its mechanism of action, providing detailed experimental protocols, and presenting quantitative data to support its efficacy.

Core Concept: Radiation-Induced Payload Release

The Dmba-sil-Mal linker is an innovative, cleavable system designed to release its conjugated cytotoxic payload upon exposure to X-ray irradiation. This approach offers precise spatial and temporal control over drug activation, a significant advantage aimed at minimizing the off-target toxicities often associated with conventional chemotherapy and antibody-drug conjugates (ADCs). The system's efficacy hinges on its key components:

-

3,5-Dimethoxybenzyl alcohol (DMBA): This moiety functions as the radiation-activated trigger. X-ray irradiation of aqueous environments, such as biological tissues, generates highly reactive hydroxyl radicals. The DMBA group reacts with these radicals, initiating an electronic cascade that leads to its cleavage.[1]

-

Self-Immolative Linker (SIL): Acting as a bridge, the SIL connects the DMBA trigger to the cytotoxic drug. Once the DMBA is cleaved, the self-immolative nature of this linker facilitates a spontaneous fragmentation, leading to the release of the unmodified, active payload.[1]

-

Maleimide (Mal): This reactive group serves as an anchor for conjugating the entire linker-payload construct to a delivery vehicle, such as an antibody or albumin, typically through a stable thioether bond with cysteine residues.[2]

The localized release of the payload is particularly effective in hypoxic tumor microenvironments. Hypoxia, or low oxygen concentration, is a hallmark of solid tumors and is associated with resistance to radiation therapy.[2][3] However, the Dmba-sil-Mal system demonstrates enhanced payload release under hypoxic conditions, suggesting a synergistic potential with radiotherapy.

Mechanism of Action: A Step-by-Step Cascade

The release of the cytotoxic payload from a Dmba-sil-Mal conjugate is a multi-step process initiated by ionizing radiation:

-

Hydroxyl Radical Generation: X-ray irradiation of the tumor microenvironment leads to the radiolysis of water molecules, generating reactive oxygen species (ROS), primarily hydroxyl radicals.

-

DMBA Activation: The DMBA moiety of the linker reacts with these hydroxyl radicals.

-

Electronic Cascade and Cleavage: This reaction initiates a 1,4- or 1,6-elimination reaction within the DMBA structure, leading to the cleavage of the trigger from the self-immolative linker.

-

Self-Immolation and Payload Release: The cleavage of the DMBA group triggers a rapid, spontaneous fragmentation of the self-immolative linker, which in turn liberates the active cytotoxic drug in the immediate vicinity of the target cells.

This entire process is designed to occur preferentially within the irradiated tumor tissue, thereby concentrating the therapeutic effect where it is most needed and sparing healthy tissues.

Quantitative Data on Payload Release and Cytotoxicity

The performance of the Dmba-sil-Mal linker has been evaluated with various cytotoxic payloads, most notably monomethyl auristatin E (MMAE) and doxorubicin (DOX). The following tables summarize key quantitative data from in vitro studies.

| Conjugate | Payload | Estimated Payload Release (+ 8 Gy X-ray) | Reference |

| Alb-DMBA-SIL-MMAE | MMAE | 52 ± 9% | |

| mAb-DMBA-SIL-MMAE | MMAE | 64 ± 7% | |

| mAb-DMBA-SIL-DOX | DOX | 56 ± 4% |

| Conjugate/Drug | Cell Line | IC50 (- 8 Gy X-ray) | IC50 (+ 8 Gy X-ray) | Fold Increase in Cytotoxicity | Reference |

| Alb-DMBA-SIL-MMAE | 8505c ATC | >10 µM | ~10 nM | >2000-fold | |

| mAb-DMBA-SIL-MMAE | 8505c ATC | ~700 nM | ~10 nM | 70-fold | |

| Alb-DMBA-SIL-DOX | 8505c ATC | >10 µM | ~500 nM | >20-fold | |

| Parent MMAE | 8505c ATC | ~1 nM | ~1 nM | - | |

| Parent DOX | 8505c ATC | 94 nM | 94 nM | - |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of Dmba-sil-Mal conjugates. Below are representative protocols for key experimental procedures.

Synthesis of DMBA-SIL-Payload Conjugate

The synthesis of the drug-linker construct is a multi-step process:

-

Chloroformate Formation: 3,5-dimethyloxybenzyl alcohol is reacted with triphosgene to produce the corresponding chloroformate.

-

Urea Linkage Formation: The chloroformate is then reacted with a pre-synthesized self-immolative aniline linker to yield the DMBA-SIL intermediate.

-

Activation of the Linker: The benzylic alcohol on the DMBA-SIL intermediate is activated by reaction with bis(p-nitrophenyl) carbonate in the presence of a base like diisopropylethylamine to generate an activated carbonate. This is likely the "pnp" component referenced in the initial query.

-

Payload Conjugation: The activated carbonate is then reacted with the desired cytotoxic payload (e.g., MMAE or doxorubicin) to yield the final drug-linker construct.

Conjugation to a Delivery Vehicle (Antibody or Albumin)

The DMBA-SIL-Payload is conjugated to a targeting protein via a thiol-maleimide Michael addition reaction:

-

Reduction of Disulfide Bonds (for antibodies): For antibody conjugation, interchain disulfide bonds are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.

-

Conjugation Reaction: The maleimide group of the drug-linker construct is then reacted with the free thiol groups on the antibody or albumin.

-

Purification: The resulting antibody-drug conjugate (ADC) or albumin-drug conjugate is purified to remove unconjugated drug-linker and other reagents.

In Vitro Radiation-Induced Payload Release Assay

This assay quantifies the amount of payload released upon irradiation:

-

Sample Preparation: The drug-conjugate is prepared at a concentration of 50 µM in phosphate-buffered saline (PBS).

-

Degassing: To simulate hypoxic conditions, the solution is purged with an inert gas such as ultrapure-grade argon.

-

Irradiation: The solution is irradiated with a specific dose of X-rays (e.g., 8 Gy).

-

Analysis: The amount of released payload is quantified using liquid chromatography-mass spectrometry (LC-MS).

In Vitro Cytotoxicity Assay

This assay measures the cytotoxic effect of the drug-conjugate on cancer cells:

-

Cell Seeding: Cancer cells (e.g., 8505c anaplastic thyroid cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with serial dilutions of the drug-conjugate, the parent drug, or a vehicle control.

-

Irradiation: One set of plates is irradiated with a specific dose of X-rays (e.g., 8 Gy), while a parallel set is not irradiated.

-

Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for the drug to exert its effect.

-

Viability Assessment: Cell viability is assessed using a suitable assay, such as a resazurin-based assay, to determine the half-maximal inhibitory concentration (IC50) for each condition.

Visualizations

Signaling Pathway for Payload Release

Caption: Mechanism of radiation-induced payload release from a DMBA-SIL conjugate.

Experimental Workflow for In Vitro Evaluation

Caption: General workflow for the synthesis and in vitro evaluation of DMBA-SIL conjugates.

Applications and Future Directions

The Dmba-sil-Mal linker technology holds significant promise for enhancing the therapeutic window of potent cytotoxic agents. By enabling localized drug release, this platform has the potential to:

-

Improve the safety profile of ADCs: By minimizing exposure of healthy tissues to the cytotoxic payload, systemic toxicity can be significantly reduced.

-

Overcome drug resistance: The high concentration of the payload released directly at the tumor site may help to overcome resistance mechanisms.

-

Synergize with radiotherapy: The enhanced efficacy under hypoxic conditions and the use of a common therapeutic modality (radiation) suggest a powerful combination therapy approach.

Future research in this area will likely focus on optimizing the radiation-dosing schedules, exploring a broader range of cytotoxic payloads, and conducting in vivo studies to fully assess the efficacy and safety of this technology in preclinical models. The development of Dmba-sil-based conjugates represents a significant step forward in the design of next-generation, targeted cancer therapies.

References

Methodological & Application

Synthesis Protocol for Dmba-sil-pnp Activated Linkers: Application Notes for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of 3,5-Dimethoxybenzyl alcohol-self-immolative linker-p-nitrophenyl (Dmba-sil-pnp) activated linkers. These linkers are valuable tools in the field of drug delivery, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. The Dmba moiety can serve as a trigger, while the self-immolative p-aminobenzyl alcohol (PABA) spacer ensures the efficient release of a conjugated payload upon activation. The terminal p-nitrophenyl carbonate group provides a reactive handle for conjugation to amine-containing drugs or other molecules.

Synthesis Overview

The synthesis of the Dmba-sil-pnp activated linker is a multi-step process that involves the preparation of two key intermediates: the Dmba-chloroformate and the p-aminobenzyl alcohol self-immolative linker. These intermediates are then coupled and subsequently activated to yield the final product.

Experimental Protocols

Part 1: Synthesis of 3,5-Dimethoxybenzyl chloroformate (Dmba-chloroformate)

This procedure outlines the conversion of 3,5-dimethoxybenzyl alcohol to its corresponding chloroformate using triphosgene.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 3,5-Dimethoxybenzyl alcohol | 168.19 |

| Triphosgene | 296.75 |

| Anhydrous Toluene | - |

| Anhydrous Pyridine | 79.10 |

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5-dimethoxybenzyl alcohol (1 equivalent) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous toluene to the cooled solution.

-

Add anhydrous pyridine (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture containing the 3,5-dimethoxybenzyl chloroformate is typically used in the next step without purification.

Part 2: Synthesis of p-Aminobenzyl alcohol (PABA)

This protocol describes the reduction of p-nitrobenzyl alcohol to p-aminobenzyl alcohol.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| p-Nitrobenzyl alcohol | 153.14 |

| Sodium Borohydride (NaBH₄) | 37.83 |

| Activated Charcoal | - |

| Tetrahydrofuran (THF) | - |

| Water | - |

Procedure:

-

In a round-bottom flask, suspend p-nitrobenzyl alcohol (1 equivalent) and activated charcoal in a mixture of water and tetrahydrofuran (THF)[1].

-

Heat the mixture to 50-60 °C with stirring.

-

Carefully add sodium borohydride (NaBH₄) (typically 3-5 equivalents) portion-wise to the heated suspension. Be cautious as hydrogen gas will be evolved.

-

Continue stirring at 50-60 °C for 2-3 hours, monitoring the reaction by TLC[1].

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the charcoal.

-

Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain p-aminobenzyl alcohol.

Part 3: Synthesis of Dmba-sil Intermediate

This step involves the coupling of 3,5-dimethoxybenzyl chloroformate with p-aminobenzyl alcohol.

Materials:

| Reagent |

| 3,5-Dimethoxybenzyl chloroformate solution (from Part 1) |

| p-Aminobenzyl alcohol (from Part 2) |

| Anhydrous Dichloromethane (DCM) |

| N,N-Diisopropylethylamine (DIPEA) |

Procedure:

-

Dissolve p-aminobenzyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the freshly prepared solution of 3,5-dimethoxybenzyl chloroformate (1 equivalent) in toluene dropwise to the p-aminobenzyl alcohol solution.

-

Add N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Dmba-sil intermediate.

Part 4: Synthesis of Dmba-sil-pnp Activated Linker

This final step describes the activation of the Dmba-sil intermediate with bis(p-nitrophenyl) carbonate.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Dmba-sil intermediate (from Part 3) | - |

| Bis(p-nitrophenyl) carbonate | 304.21 |

| Anhydrous Dimethylformamide (DMF) | - |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 |

| Diethyl ether | - |

Procedure:

-

Under an inert atmosphere, dissolve the Dmba-sil intermediate (1 equivalent) in anhydrous dimethylformamide (DMF)[2].

-

Add bis(p-nitrophenyl) carbonate (2 equivalents) to the solution[2].

-

Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture[2].

-

Stir the reaction at room temperature for 1 hour.

-

Monitor the reaction by TLC.

-

Upon completion, precipitate the product by adding the reaction mixture to a large volume of diethyl ether.

-

Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to afford the Dmba-sil-pnp activated linker.

Data Presentation

Table 1: Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time |

| 1 | Chloroformate Formation | 3,5-Dimethoxybenzyl alcohol, Triphosgene, Pyridine | Toluene | 0 to RT | 4-5 hours |

| 2 | Reduction | p-Nitrobenzyl alcohol, NaBH₄ | H₂O/THF | 50-60 | 2-3 hours |

| 3 | Coupling | Dmba-chloroformate, p-Aminobenzyl alcohol, DIPEA | DCM | 0 to RT | Overnight |

| 4 | Activation | Dmba-sil intermediate, Bis(p-nitrophenyl) carbonate, DIPEA | DMF | RT | 1 hour |

Visualization of Synthesis and Workflow

Caption: Synthetic workflow for the Dmba-sil-pnp activated linker.

Caption: Conceptual signaling pathway for drug release.

References

Application Notes and Protocols for the Conjugation of Dmba-sil-pnp-MMAE to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1] This approach enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[1][2] An ADC consists of three main components: a monoclonal antibody (mAb) for specific antigen targeting, a potent cytotoxic payload, and a chemical linker connecting the two.[1]

This document provides detailed protocols for the conjugation of a monoclonal antibody with the Dmba-sil-pnp-MMAE drug-linker system. This innovative system comprises:

-

Monomethyl Auristatin E (MMAE): A highly potent synthetic antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] Its high cytotoxicity makes it an ideal payload for targeted delivery.

-

Dmba-sil-pnp Linker: A specialized linker system.

-

Dmba (3,5-Dimethoxybenzyl Alcohol): Functions as a trigger that can be cleaved, in some variations, by radiation, allowing for localized payload release.

-

sil (Self-Immolative Linker): Connects the trigger to the payload, designed to release the drug upon cleavage of the trigger.

-

pnp (p-nitrophenyl): While the provided search results predominantly describe a maleimide (Mal) conjugation strategy, a p-nitrophenyl group can also serve as a reactive group for conjugation to the antibody. This protocol will focus on the well-documented maleimide-based thiol conjugation chemistry, which is a robust and common method for creating stable ADCs.

-

The conjugation process typically involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups, which then form a stable thioether bond with the maleimide group of the drug-linker. This results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR). Comprehensive characterization of the final ADC product is crucial to ensure its safety, efficacy, and consistency.

Experimental Protocols

This section details the step-by-step methodology for the preparation, conjugation, purification, and characterization of a Dmba-sil-pnp-MMAE ADC.

Antibody Preparation and Buffer Exchange

Objective: To prepare the monoclonal antibody in a suitable buffer for the subsequent reduction and conjugation reactions.

Materials:

-

Monoclonal antibody (mAb)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting column or dialysis cassette (e.g., 50 kDa MWCO)

Protocol:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange into PBS is necessary.

-

Perform the buffer exchange using a desalting column or by dialysis against PBS, pH 7.4.

-

Concentrate the antibody to a working concentration, typically between 2-10 mg/mL.

-

Determine the final antibody concentration using a UV-Vis spectrophotometer at 280 nm.

Antibody Reduction